

In Vivo Anti-Aging Potential of Ganoderlactone D: A Technical Overview

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For Immediate Release

Zunyi, China - Early in vivo research highlights the promising anti-aging capabilities of **Ganoderlactone D** (also referred to as Ganoderic Acid D), a triterpenoid derived from the mushroom Ganoderma lucidum. A key study conducted in a d-galactose-induced aging mouse model demonstrated that **Ganoderlactone D** mitigates aging-related biomarkers by activating a specific cellular signaling pathway. This technical guide provides an in-depth analysis of the experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of this pivotal preclinical study for researchers, scientists, and drug development professionals.

Summary of Quantitative In Vivo Data

The in vivo efficacy of **Ganoderlactone D** was assessed by measuring its impact on various serum and tissue biomarkers associated with aging. The compound was administered orally to d-galactose-induced aging mice at low, medium, and high doses. The results, as summarized below, indicate a significant dose-dependent improvement in antioxidant capacity and a reduction in markers of oxidative stress.



Biomarker	Control Group (Normal)	Model Group (d- galactose)	Low-Dose GA-D (15 mg/kg/day)	Medium- Dose GA-D (30 mg/kg/day)	High-Dose GA-D (60 mg/kg/day)
Serum Total Antioxidant Capacity (T- AOC) (U/mL)	Data not provided	Significantly decreased vs. Control	Increased vs. Model	Increased vs. Model	Significantly increased vs.
Serum Superoxide Dismutase (SOD) (U/mL)	Data not provided	Significantly decreased vs. Control	Increased vs. Model	Increased vs. Model	Significantly increased vs.
Serum Glutathione Peroxidase (GSH-Px) (U/mL)	Data not provided	Significantly decreased vs. Control	Increased vs. Model	Increased vs. Model	Significantly increased vs.
Serum Malondialdeh yde (MDA) (nmol/mL)	Data not provided	Significantly increased vs.	Decreased vs. Model	Decreased vs. Model	Significantly decreased vs. Model

GA-D: Ganoderic Acid D (Ganoderlactone D)

Experimental Protocols Animal Model and Housing

• Animal Species: Kunming mice

Gender: Male

• Age: 6-8 weeks



 Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They had free access to standard chow and water.

d-Galactose-Induced Aging Model

- Induction: Mice in the model and treatment groups were subcutaneously injected with dgalactose (100 mg/kg body weight) daily for 8 weeks to induce a state of accelerated aging.
- Control: The control group received subcutaneous injections of normal saline.

Ganoderlactone D Administration

- Route of Administration: Oral gavage.
- Dosage Groups:
 - Low-dose: 15 mg/kg/day
 - Medium-dose: 30 mg/kg/day
 - High-dose: 60 mg/kg/day
- Duration: Ganoderlactone D was administered daily for the same 8-week period as the dgalactose injections.

Biomarker Analysis

- At the end of the 8-week treatment period, blood samples were collected from the mice.
- Serum levels of T-AOC, SOD, GSH-Px, and MDA were measured using commercially available assay kits.
- Bone marrow mesenchymal stem cells (BMSCs) were also isolated to assess cellular senescence markers.

Signaling Pathway and Experimental Workflow

The anti-aging effects of **Ganoderlactone D** are attributed to its activation of the 14-3-3ε/CaM/CaMKII/Nrf2 signaling pathway.[1] This pathway plays a crucial role in cellular



antioxidant responses.

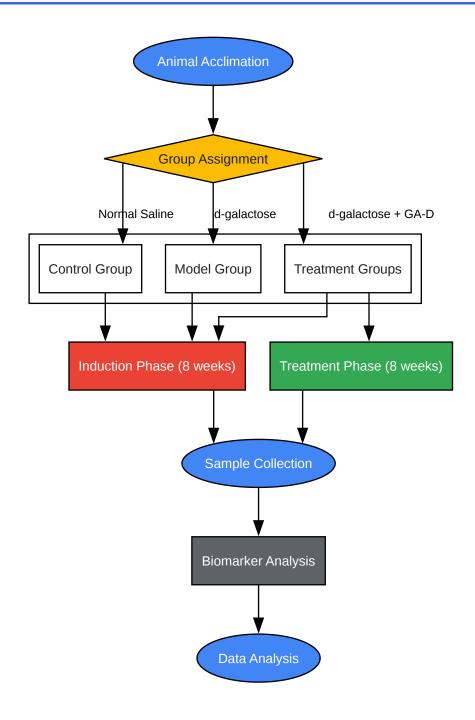


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Caption: Ganoderlactone D signaling pathway in anti-aging.

The experimental workflow for the in vivo study is outlined in the following diagram.





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Caption: In vivo experimental workflow for **Ganoderlactone D**.

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References

- 1. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ɛ to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells PMC [pmc.ncbi.nlm.nih.gov]
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